(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a dichlorophenyl group, an octyloxybenzylidene moiety, and a thiazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Formation of the Imino Group: The imino group can be formed by the condensation of the thiazolidinone derivative with an appropriate amine.
Introduction of the Octyloxybenzylidene Moiety: The final step involves the condensation of the imino-thiazolidinone derivative with an octyloxybenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.
Medicine
Anticancer Activity: Research may explore its potential as an anticancer agent.
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Cosmetics: Applications in the formulation of cosmetic products.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(butyloxy)benzylidene]-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(decyloxy)benzylidene]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one lies in its specific structural features, such as the octyloxybenzylidene moiety, which may impart unique biological activities and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C24H26Cl2N2O2S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dichlorophenyl)imino-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26Cl2N2O2S/c1-2-3-4-5-6-7-14-30-19-11-8-17(9-12-19)15-22-23(29)28-24(31-22)27-21-13-10-18(25)16-20(21)26/h8-13,15-16H,2-7,14H2,1H3,(H,27,28,29)/b22-15- |
InChI Key |
RTJOPWWNCWCCGP-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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